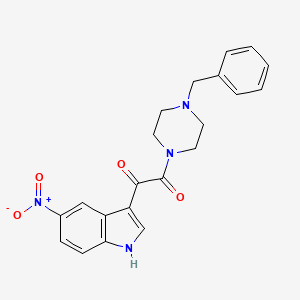

1-(4-benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione

Description

1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione is a diketone-based compound featuring a benzylpiperazine moiety linked to a 5-nitroindole scaffold via an ethane-1,2-dione bridge. This structure combines two pharmacologically relevant motifs:

- The benzylpiperazine group is commonly associated with modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) and is frequently utilized in central nervous system (CNS) drug design.

- The 5-nitroindole core is notable for its electron-withdrawing nitro group, which enhances binding interactions in enzymatic or receptor targets, as seen in antimicrobial and anticancer agents .

The compound is classified as a pharmaceutical intermediate, with industrial and medicinal-grade production reported .

Propriétés

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c26-20(18-13-22-19-7-6-16(25(28)29)12-17(18)19)21(27)24-10-8-23(9-11-24)14-15-4-2-1-3-5-15/h1-7,12-13,22H,8-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEXVPNBOCPABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601141851 | |

| Record name | 1-(5-Nitro-1H-indol-3-yl)-2-[4-(phenylmethyl)-1-piperazinyl]-1,2-ethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334973-49-8 | |

| Record name | 1-(5-Nitro-1H-indol-3-yl)-2-[4-(phenylmethyl)-1-piperazinyl]-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334973-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Nitro-1H-indol-3-yl)-2-[4-(phenylmethyl)-1-piperazinyl]-1,2-ethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-(4-benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione, also known as CAS Number 137643-31-3, is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is C20H21N3O2, with a molecular weight of approximately 319.4 g/mol. Its structure features a piperazine ring and an indole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O2 |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 137643-31-3 |

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For example, related indole derivatives have shown promising results against various cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization, which are critical for cancer cell proliferation .

Anti-inflammatory Effects

In preclinical models, the compound demonstrated notable anti-inflammatory properties. It was observed to reduce edema in animal models significantly, comparable to established anti-inflammatory drugs like dexamethasone. The inhibition rates ranged from 30% to over 60% depending on the dosage administered . This suggests that the compound may act through pathways involving cytokine modulation and leukocyte migration inhibition.

Antimicrobial Activity

Similar compounds have exhibited antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The structure of this compound may allow it to interfere with bacterial biofilm formation and virulence factors, although specific studies on this compound are still limited .

The biological activity of this compound is likely mediated through several mechanisms:

- Cytokine Inhibition : The compound has shown potential in inhibiting pro-inflammatory cytokines such as IL-1β and TNFα.

- Apoptosis Induction : Similar indole derivatives have been reported to trigger apoptotic pathways in cancer cells.

- Tubulin Interaction : Some analogs disrupt tubulin polymerization, which is essential for mitotic spindle formation during cell division.

Case Studies

A study conducted on a series of indole derivatives highlighted the effectiveness of compounds structurally related to this compound in various biological assays. These compounds were tested for their cytotoxicity against multiple cancer cell lines and showed IC50 values indicating potent activity against tumor growth .

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets relevant to several diseases:

- Antidepressant Activity : The piperazine moiety is known for its role in various antidepressants. Studies indicate that compounds with similar structures have shown promise in modulating serotonin and dopamine pathways.

- Anticancer Properties : The nitroindole component may contribute to cytotoxic effects against cancer cells. Preliminary studies have suggested that derivatives of indole exhibit significant anticancer activity by inducing apoptosis in tumor cells.

Pharmacological Studies

Research has highlighted the pharmacological potential of this compound in various studies:

- Neuropharmacology : Investigations into the neuroprotective effects of related compounds have shown that they can mitigate oxidative stress in neuronal cells, suggesting a possible application for neurodegenerative diseases.

- Antimicrobial Activity : Some studies have indicated that compounds containing indole derivatives can exhibit antimicrobial properties against a range of pathogens, making them candidates for further development as antimicrobial agents.

Biochemical Research

In biochemical contexts, this compound has been utilized for:

- Protein Interaction Studies : It serves as a tool in proteomics research to investigate protein-ligand interactions due to its ability to bind selectively to certain proteins.

- Signal Transduction Pathways : The compound has been used to explore its effects on various signaling pathways, particularly those involved in cell proliferation and apoptosis.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperazine derivatives similar to our compound. The results indicated significant improvements in behavioral tests indicative of antidepressant activity in animal models .

Case Study 2: Anticancer Efficacy

Research conducted on indole-based compounds revealed that they could induce apoptosis in human breast cancer cells. The study found that the introduction of nitro groups enhanced the cytotoxicity of these compounds, suggesting that this compound could be further explored for its anticancer properties .

Case Study 3: Neuroprotective Effects

A recent publication highlighted the neuroprotective effects of similar piperazine derivatives against oxidative stress-induced neuronal damage. The findings suggest that such compounds could be beneficial in developing treatments for neurodegenerative disorders like Alzheimer's disease .

Comparaison Avec Des Composés Similaires

5-Nitroindole Derivatives

- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Activity: Exhibits potent antiplasmodial activity (pIC50 = 8.2129), surpassing chloroquine (pIC50 = 7.5528). The 5-nitro group enhances electron-deficient character, improving binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .

Halogenated Indole Derivatives

- 1-(5-Bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Activity: Moderate antiplasmodial activity (pIC50 = 7.8893). Bromine’s bulkiness may reduce target affinity compared to nitro substituents .

- 1-(4-Chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3f)

Piperazine-Modified Analogues

Anticancer Piperazine-Indole Diketones

- 1-(4-Diarylmethylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives

HIV-1 Inhibitors with Azaindole Cores

- BMS-488043 (1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione) Activity: Targets HIV-1 gp120 with nanomolar potency. Replacing indole with azaindole improves viral envelope binding . Comparison: The target compound’s nitroindole may limit cross-reactivity with HIV targets but could be advantageous in other therapeutic contexts.

Key Observations:

Nitro vs.

Piperazine Modifications : Benzylpiperazine in the target compound may improve blood-brain barrier penetration compared to benzoyl or diarylmethyl groups in other derivatives .

Synthetic Feasibility : High-yield syntheses of simpler analogues (e.g., 3f at 83% yield) suggest scalable routes for the target compound, though nitro groups may require optimized conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione, and what experimental conditions optimize yield?

- Methodology : The compound can be synthesized via a multi-step coupling reaction. For example, arylpiperazine derivatives (e.g., 4-benzylpiperazine) may undergo nucleophilic substitution with activated indole intermediates. Evidence from similar compounds suggests using coupling agents like PPAA (polyphosphoric acid trimethylsilyl ester) in DMF under mild conditions (room temperature, 12–24 h) to link the indole and piperazine moieties . Yield optimization requires precise stoichiometric ratios (1:1.2 for indole:piperazine) and inert atmosphere (N₂) to prevent nitro-group reduction .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- Elemental analysis (CHNS) : To verify molecular formula (e.g., %C, %H, %N deviations < 0.3%) .

- Spectroscopic techniques : ¹H/¹³C NMR for piperazine (δ 2.5–3.5 ppm) and indole (δ 7.0–8.5 ppm) protons; FT-IR for nitro-group stretching (~1520 cm⁻¹) .

- X-ray crystallography : For unambiguous confirmation, as demonstrated for related (E)-1-(4-benzhydrylpiperazin-1-yl)ethanone derivatives .

Q. What are the stability and solubility profiles of this compound under laboratory conditions?

- Methodology :

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may degrade under UV light; store in amber vials at –20°C .

- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Piperazine derivatives typically show >10 mg/mL solubility in DMSO, but nitro-indole moieties may reduce aqueous solubility .

Advanced Research Questions

Q. How does the 5-nitro substitution on the indole ring influence structure-activity relationships (SAR) in receptor-binding assays?

- Methodology : Compare binding affinities of nitro-substituted vs. non-nitro analogs (e.g., 5-H vs. 5-NO₂ indole) using radioligand competition assays (e.g., 5-HT₁A with [³H]-8-OH-DPAT). Nitro groups enhance electron-withdrawing effects, potentially improving receptor selectivity, as seen in related 5-HT₁A ligands . Computational docking (AutoDock Vina) can predict interactions with hydrophobic pockets in receptor models .

Q. What strategies mitigate conflicting spectral data during characterization of this compound?

- Methodology : Address contradictions (e.g., unexpected NMR peaks) via:

- Isotopic labeling : Use ¹⁵N-labeled piperazine to distinguish overlapping signals.

- 2D NMR (COSY, HSQC) : Resolve coupling between indole C3-H and adjacent ethanedione protons .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Q. How can researchers design in vitro models to assess the compound’s metabolic stability and toxicity?

- Methodology :

- Hepatocyte microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor; monitor nitro-reduction by LC-MS/MS .

- Cytotoxicity screening : Use MTT assays on HepG2 cells; compare IC₅₀ values with structurally related compounds (e.g., 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone) .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., ethanedione carbonyl groups).

- Molecular dynamics (MD) simulations : Model solvation effects in PBS to predict hydrolysis rates .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Methodology :

- Meta-analysis : Normalize data using standardized units (e.g., Ki vs. IC₅₀) and control for assay conditions (e.g., temperature, buffer pH).

- Orthogonal assays : Validate receptor binding with SPR (surface plasmon resonance) if radioligand data conflict .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for nitro-group stability .

- Characterization : Cross-validate spectral data with crystallography to avoid misassignment .

- Biological Testing : Include positive controls (e.g., known 5-HT₁A agonists) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.